molecular formula C8H16ClN B2806287 1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride CAS No. 2411257-71-9

1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride

Cat. No. B2806287
CAS RN: 2411257-71-9
M. Wt: 161.67
InChI Key: FBMQIEKVISGVDO-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the IUPAC name 1-(cyclopropylmethyl)cyclobutan-1-amine hydrochloride . It has a molecular weight of 161.67 and its InChI code is 1S/C8H15N.ClH/c9-8(4-1-5-8)6-7-2-3-7;/h7H,1-6,9H2;1H . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 1-(Cyclopropylmethyl)cyclobutan-1-amine hydrochloride is 1S/C8H15N.ClH/c9-8(4-1-5-8)6-7-2-3-7;/h7H,1-6,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

1-(Cyclopropylmethyl)cyclobutan-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 161.67 .

Scientific Research Applications

Intramolecular Amination and Synthesis of Amino Alcohols

Skvorcova et al. (2017) discuss the formation of 1-amino-1-hydroxymethylcyclobutane derivatives through the intramolecular amination of cyclopropylmethyl cation intermediates. This process showcases the compound's utility in synthesizing cyclobutane-based amino alcohols, highlighting its potential in constructing complex organic molecules with high diastereoselectivity. The study emphasizes the role of solvent and ionization conditions in controlling product distribution, illustrating the compound's versatility in organic synthesis (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Enantioselective Synthesis of Polysubstituted Aminocyclobutanes

Feng et al. (2019) describe a diastereo- and enantioselective CuH-catalyzed hydroamination process that efficiently synthesizes polysubstituted aminocyclobutanes and aminocyclopropanes. This method stands out for its ability to generate compounds with multiple substituents and stereocenters, crucial in the development of biologically active molecules. The research presents a significant advancement in the selective synthesis of cyclobutane and cyclopropane derivatives, underscoring the compound's applicability in medicinal chemistry (Feng, Hao, Liu, & Buchwald, 2019).

Asymmetric Ring-Opening Reactions

Wang and Tang (2016) explore the asymmetric ring-opening reactions of donor-acceptor (DA) cyclopropanes and cyclobutanes, demonstrating the compound's role in accessing optically active γ- and δ-functionalized carbon skeletons. This methodology facilitates the kinetic resolution of racemic DA cyclopropanes, offering a pathway to synthesize chiral molecules with high enantioselectivity. The study reveals the compound's potential in creating diverse chiral skeletons, crucial for organic synthesis and pharmaceutical applications (Wang & Tang, 2016).

Synthesis of Protected Aminocyclobutanones

Mohammad et al. (2020) report on the synthesis of a protected 2-aminocyclobutanone derivative, demonstrating the compound's utility as a modular synthon for developing cyclobutanone-containing lead inhibitors of hydrolase enzymes. This research highlights the compound's importance in medicinal chemistry, offering a strategic approach to accessing cyclobutanone derivatives for enzyme inhibition studies. The ability to transform the protected aminocyclobutanone into various functionalized derivatives showcases the compound's versatility in drug discovery (Mohammad, Reidl, Zeller, & Becker, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

1-(cyclopropylmethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8(4-1-5-8)6-7-2-3-7;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQLAQZDHHVOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)cyclobutan-1-amine;hydrochloride

CAS RN

2411257-71-9
Record name 1-(cyclopropylmethyl)cyclobutan-1-amine hydrochloride
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